![molecular formula C16H15N3 B13904323 (E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13904323.png)
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole is an organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a benzo[d][1,2,3]triazole ring system substituted with an allyl group at the 1-position and a p-tolyl group at the 3-position. The (E)-configuration indicates the specific geometric isomerism of the allyl group.
准备方法
The synthesis of (E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,2,3]triazole core, which can be achieved through the cyclization of appropriate precursors.
Allylation: The allyl group is introduced through a reaction with an allyl halide under basic conditions.
Tolyl Substitution: The p-tolyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a p-tolylboronic acid or p-tolyl halide.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the allyl and tolyl positions, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of (E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds, such as:
1-Allyl-1H-benzo[d][1,2,3]triazole: Lacks the p-tolyl group, resulting in different chemical and biological properties.
1-(3-(p-Tolyl)propyl)-1H-benzo[d][1,2,3]triazole: Has a propyl group instead of an allyl group, affecting its reactivity and applications.
1-(3-(p-Tolyl)allyl)-1H-indazole: Contains an indazole ring instead of a benzo[d][1,2,3]triazole ring, leading to distinct properties and uses.
属性
分子式 |
C16H15N3 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
1-[(E)-3-(4-methylphenyl)prop-2-enyl]benzotriazole |
InChI |
InChI=1S/C16H15N3/c1-13-8-10-14(11-9-13)5-4-12-19-16-7-3-2-6-15(16)17-18-19/h2-11H,12H2,1H3/b5-4+ |
InChI 键 |
VHPPOTQJHSXZNL-SNAWJCMRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=N2 |
规范 SMILES |
CC1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


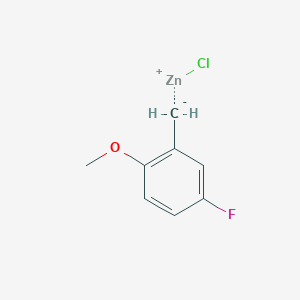
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
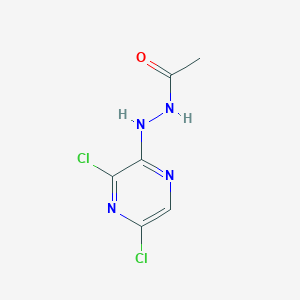
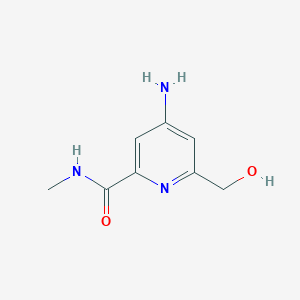
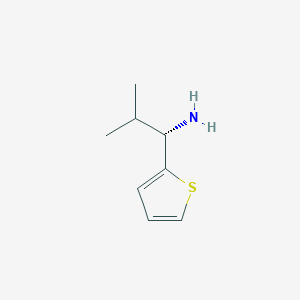
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
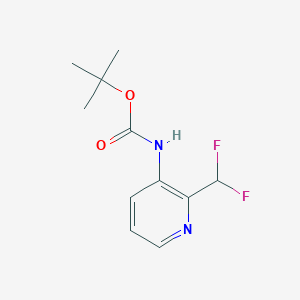

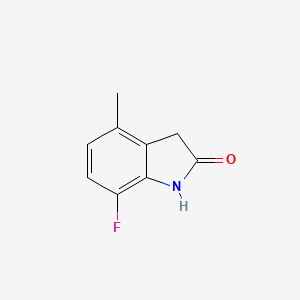

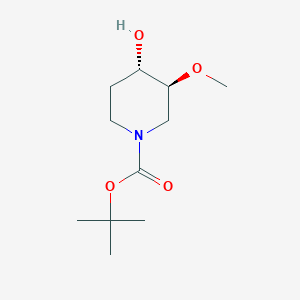
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

